2-Methoxy-3-(trifluoromethyl)pyridine
Overview
Description
“2-Methoxy-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C7H6F3NO . It has a molecular weight of 177.12 g/mol . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “2-Methoxy-3-(trifluoromethyl)pyridine” has been studied using various spectroscopic techniques such as FT-IR, FT-Raman, 1H and 13C NMR .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-(trifluoromethyl)pyridine” has been analyzed using density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations . The InChI representation of the molecule is InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3
.
Chemical Reactions Analysis
The chemical reactions involving “2-Methoxy-3-(trifluoromethyl)pyridine” have been studied. For instance, its reaction with OH radicals has been investigated .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-(trifluoromethyl)pyridine” have been analyzed using various techniques . The compound has a topological polar surface area of 22.1 Ų and a complexity of 148 .
Scientific Research Applications
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 2-Methoxy-3-(trifluoromethyl)pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The major outcome of this application is the protection of crops from pests. The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Other Derivatives
- Summary of Application : 2-Methoxy-3-(trifluoromethyl)pyridine can be used as an intermediate in the synthesis of other chemical compounds .
- Results or Outcomes : The outcome of this application is the production of other chemical compounds that may have various uses in different industries .
Production of Herbicides
- Summary of Application : 3-(Propylthio) Des-N-(5,7-Dimethoxy [1,2,4]triazolo [1,5-a]pyrimidin-2-yl) Pyroxsulam is an intermediate in the synthesis of Pyroxsulam Sulfonic Acid Sodium Salt, an impurity of Pyroxsulam . Pyroxsulam is a herbicide for controlling weeds .
- Results or Outcomes : The outcome of this application is the production of herbicides that can be used for weed control .
Manufacturing TFMPs to Meet a Steady Growth in Demand
- Summary of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
- Methods of Application : Tsukamoto and Nakamura guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The outcome of this application is the production of TFMP derivatives to meet the growing demand .
Synthesis of 1,2,3-Triazolo Pyrazine Derivatives
- Summary of Application : A Pfizer patent filed in 2007 detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine 32 in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine 33 with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine 34 .
- Methods of Application : The specific methods of application or experimental procedures were detailed in the Pfizer patent .
- Results or Outcomes : The outcome of this application is the production of 1,2,3-triazolo pyrazine derivatives .
Safety And Hazards
“2-Methoxy-3-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation and can have specific target organ toxicity . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAZZVQVJJXPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923914 | |
Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)pyridine | |
CAS RN |
121643-44-5 | |
Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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